methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a trifunctional substitution pattern. Its structure includes:
- Position 1: A (2-chloro-6-fluorophenyl)methyl group, introducing steric bulk and halogen-mediated interactions.
- Position 4: A methyl ester, enhancing solubility and serving as a metabolic liability.
The compound’s molecular weight is estimated at ~410.84 g/mol (calculated from C₁₉H₁₇ClFN₃O₄S).
Properties
IUPAC Name |
methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c1-23(13-7-4-3-5-8-13)29(26,27)18-15(19(25)28-2)12-24(22-18)11-14-16(20)9-6-10-17(14)21/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWGJZIXERNNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Functional Group Impact: The target compound’s sulfamoyl group distinguishes it from amine- or sulfanyl-substituted analogs (e.g., CAS 512809-90-4 ). Sulfamoyl groups enhance hydrogen-bonding capacity and acidity (pKa ~1–3), improving target binding compared to basic amines (pKa ~8–10) . Halogen Positioning: The 2-chloro-6-fluorophenyl group may improve hydrophobic interactions and metabolic stability compared to non-halogenated or mono-halogenated analogs (e.g., ’s 3-chlorophenylsulfanyl group) .
Synthetic Challenges :
- The target compound’s synthesis likely requires multi-step functionalization, whereas simpler analogs (e.g., CAS 512809-90-4) are synthesized in fewer steps .
Biological Relevance :
- Sulfamoyl-containing compounds (e.g., ’s thiophene derivative) are often explored as carbonic anhydrase inhibitors. The target compound’s pyrazole core may offer improved selectivity over thiophene-based systems .
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